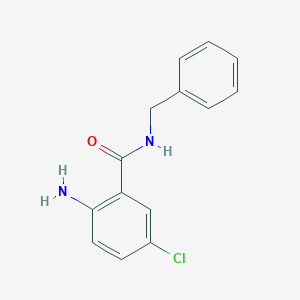
2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide is a chemical compound with the molecular formula C9H8N2O3 It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings
Preparation Methods
The synthesis of 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide typically involves the reaction of 2-aminophenol with acetic anhydride under specific conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like FeCl3, with the reaction being carried out at elevated temperatures (e.g., 110°C) for several hours .
Chemical Reactions Analysis
2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its antimicrobial and anticancer properties.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide can be compared with other benzoxazole derivatives, such as:
2-(2-Oxo-1,3-benzoxazol-3-yl)acetic acid: Similar in structure but with a carboxylic acid group instead of an amide.
2-(2-Oxo-benzothiazol-3-yl)acetamide: Contains a sulfur atom in the ring, which can alter its chemical properties and biological activity. These compounds share some similarities in their chemical behavior but differ in their specific applications and properties
Properties
CAS No. |
13610-65-6 |
|---|---|
Molecular Formula |
C9H8N2O3 |
Molecular Weight |
192.17g/mol |
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C9H8N2O3/c10-8(12)5-11-6-3-1-2-4-7(6)14-9(11)13/h1-4H,5H2,(H2,10,12) |
InChI Key |
QJVVVJOLMXARCO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B427612.png)
![3-methyl-12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B427614.png)

![5-methoxy-2-({4-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-2-butynyl}sulfanyl)-1H-benzimidazole](/img/structure/B427617.png)
![6-Ethoxy-2-({4-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-2-butynyl}sulfanyl)-1,3-benzothiazole](/img/structure/B427618.png)
![2-{[4-(2-Pyrimidinylsulfanyl)-2-butynyl]sulfanyl}pyrimidine](/img/structure/B427621.png)
![N-(2,4-dichlorophenyl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B427622.png)
![1-(4-fluorobenzyl)-3-phenyl-1H-[1]benzofuro[3,2-c]pyrazole](/img/structure/B427623.png)
![5-Chloro-2-({4-[(5-chloro-2-pyridinyl)sulfanyl]-2-butynyl}sulfanyl)pyridine](/img/structure/B427624.png)
![5-phenyl-2-({4-[(5-phenyl-2H-tetraazol-2-yl)sulfanyl]-2-butynyl}sulfanyl)-2H-tetraazole](/img/structure/B427625.png)
![4,5-dichloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B427627.png)
![N-[5-({4-nitrophenyl}sulfonyl)-1,3-thiazol-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B427628.png)

![3-(4-chlorophenyl)-1H-[1]benzofuro[3,2-c]pyrazole](/img/structure/B427634.png)
